molecular formula C11H14BrNO3S3 B2632715 8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351591-81-5

8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2632715
CAS No.: 1351591-81-5
M. Wt: 384.32
InChI Key: LPJMJHCJHXMLAA-UHFFFAOYSA-N
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Description

8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: Its spirocyclic structure can impart desirable properties to polymers and other materials, making it useful in the development of advanced materials.

    Chemical Biology: The compound can be used as a probe to study biological processes involving sulfur and nitrogen atoms.

Mechanism of Action

The mechanism by which 8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to its combination of a spirocyclic core with a sulfonyl group and a brominated thiophene ring. This combination provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

8-(5-bromothiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S3/c12-9-1-2-10(18-9)19(14,15)13-5-3-11(4-6-13)16-7-8-17-11/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJMJHCJHXMLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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